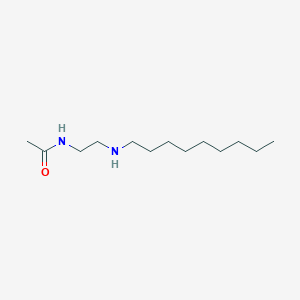

Acetamide, N-(2-(nonylamino)ethyl)-

Description

BenchChem offers high-quality Acetamide, N-(2-(nonylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(nonylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

197635-33-9 |

|---|---|

Molecular Formula |

C13H28N2O |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

N-[2-(nonylamino)ethyl]acetamide |

InChI |

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16) |

InChI Key |

YFWXSUYHFNMACR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCNCCNC(=O)C |

Canonical SMILES |

CCCCCCCCCNCCNC(=O)C |

Other CAS No. |

197635-33-9 |

Synonyms |

Acetamide, N-(2-(nonylamino)ethyl)- |

Origin of Product |

United States |

Foundational & Exploratory

Acetamide, N-(2-(nonylamino)ethyl)- synthesis protocols and pathways

An in-depth technical guide on the synthesis of Acetamide, N-(2-(nonylamino)ethyl)-, designed for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, including detailed experimental protocols and relevant quantitative data.

Introduction

Acetamide, N-(2-(nonylamino)ethyl)-, is a substituted acetamide with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a secondary amine and an amide functional group, makes it an interesting candidate for further functionalization and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of a feasible synthetic route to this compound, based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of Acetamide, N-(2-(nonylamino)ethyl)- can be achieved in a two-step process. The first step involves the synthesis of the key intermediate, N-nonylethane-1,2-diamine. The second step is the selective N-acetylation of the primary amine of this diamine to yield the final product.

Synthesis of N-nonylethane-1,2-diamine

The preparation of N-nonylethane-1,2-diamine can be accomplished via the mono-N-alkylation of ethylenediamine with a nonyl halide, such as 1-bromononane. To favor mono-alkylation and reduce the formation of di-alkylation by-products, a large excess of ethylenediamine is used.

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) and a suitable solvent such as ethanol.

-

Heat the solution to reflux.

-

Slowly add 1-bromononane (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours.

-

Continue refluxing the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethylenediamine and ethanol under reduced pressure.

-

To the residue, add an aqueous solution of sodium hydroxide to liberate the free amine.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by fractional distillation under reduced pressure to obtain N-nonylethane-1,2-diamine.

Quantitative Data for N-nonylethane-1,2-diamine Synthesis

| Parameter | Value | Reference Analogy |

| Reagents | ||

| Ethylenediamine | 10-20 equivalents | [1] |

| 1-Bromononane | 1 equivalent | |

| Solvent | Ethanol | |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 6-8 hours | [2] |

| Yield | ||

| Expected Yield | 60-70% | [2] |

Selective N-acetylation of N-nonylethane-1,2-diamine

The final step is the selective acetylation of the primary amino group of N-nonylethane-1,2-diamine. The primary amine is more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reaction under controlled conditions. Acetic anhydride is a common and effective acetylating agent for this purpose.

Experimental Protocol

-

Dissolve N-nonylethane-1,2-diamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1-1.2 equivalents) dropwise to the cooled solution while stirring. The use of a slight excess of the diamine can help minimize di-acetylation.

-

Allow the reaction to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure Acetamide, N-(2-(nonylamino)ethyl)-.

Quantitative Data for Selective N-acetylation

| Parameter | Value | Reference Analogy |

| Reagents | ||

| N-nonylethane-1,2-diamine | 1 equivalent | [3] |

| Acetic Anhydride | 1-1.2 equivalents | [3] |

| Solvent | Dichloromethane | [4] |

| Reaction Conditions | ||

| Temperature | 0°C | [4] |

| Reaction Time | 2-4 hours | [4] |

| Yield | ||

| Expected Yield | 80-90% | [3] |

Visualizations

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of Acetamide, N-(2-(nonylamino)ethyl)-.

Experimental Workflow

References

Chemical structure and molecular weight of N-[2-(nonylamino)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of N-[2-(nonylamino)ethyl]acetamide, including its structure, molecular weight, and a proposed synthetic pathway. Due to the limited availability of published experimental data for this specific compound, this guide focuses on its fundamental characteristics derived from its chemical structure and provides a theoretical framework for its synthesis.

Chemical Structure and Properties

N-[2-(nonylamino)ethyl]acetamide is a secondary amine and an acetamide derivative. Its structure consists of a nonyl group attached to one of the nitrogen atoms of N-acetylethylenediamine.

Chemical Structure:

Molecular Formula: C₁₃H₂₈N₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for N-[2-(nonylamino)ethyl]acetamide, calculated from its molecular formula.

| Property | Value |

| Molecular Weight | 228.38 g/mol |

| Monoisotopic Mass | 228.220164 Da |

| Elemental Composition | |

| Carbon (C) | 68.37% |

| Hydrogen (H) | 12.36% |

| Nitrogen (N) | 12.27% |

| Oxygen (O) | 7.00% |

Proposed Experimental Protocol: Synthesis of N-[2-(nonylamino)ethyl]acetamide

The synthesis of N-[2-(nonylamino)ethyl]acetamide can be theoretically achieved through the N-acylation of N-nonylethylenediamine with an acetylating agent such as acetic anhydride or acetyl chloride. A generalized laboratory-scale protocol is outlined below.

Objective: To synthesize N-[2-(nonylamino)ethyl]acetamide.

Materials:

-

N-nonylethylenediamine

-

Acetic anhydride

-

Triethylamine (as a base)

-

Dichloromethane (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-nonylethylenediamine in dichloromethane. Add an equimolar amount of triethylamine to the solution.

-

Acylation: Cool the mixture in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final N-[2-(nonylamino)ethyl]acetamide.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for N-[2-(nonylamino)ethyl]acetamide.

Caption: Proposed synthesis of N-[2-(nonylamino)ethyl]acetamide.

Potential Biological Activities of N-(2-(nonylamino)ethyl)-acetamide Derivatives: A Technical Whitepaper for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N-(2-(nonylamino)ethyl)-acetamide derivatives is limited in publicly available scientific literature. This document provides a prospective analysis based on the known biological activities of structurally related acetamide compounds. The proposed activities, experimental protocols, and signaling pathways are intended to serve as a foundational guide for future research into this specific class of molecules.

Introduction

Acetamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The core structure, characterized by an N-acylethanolamine moiety, allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles. This whitepaper explores the potential biological activities of a specific subclass, N-(2-(nonylamino)ethyl)-acetamide derivatives, by drawing parallels with structurally analogous compounds. The presence of a nine-carbon alkyl chain (nonyl group) suggests significant lipophilicity, which may influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Based on the activities of related acetamide structures, potential therapeutic applications for N-(2-(nonylamino)ethyl)-acetamide derivatives could include roles as enzyme inhibitors, cytotoxic agents against cancer cells, and modulators of inflammatory pathways. This paper will detail these potential activities, provide hypothetical experimental protocols for their investigation, and outline possible signaling pathways that may be involved.

Potential Biological Activities and Quantitative Data from Analogous Compounds

While specific quantitative data for N-(2-(nonylamino)ethyl)-acetamide derivatives are not available, we can infer potential activities from related structures. The following table summarizes data from various acetamide derivatives to provide a comparative baseline for future studies.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference Compound |

| Substituted Acetamides | Butyrylcholinesterase (BChE) Inhibition | BChE Enzyme Assay | 3.94 µM | Compound 8c |

| Naphthoxyacetamides | Cytotoxicity | MTT Assay (HeLa cells) | ~3.16 µM | N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide |

| N-Substituted Acetamides | P2Y₁₄R Antagonism | P2Y₁₄R Binding Assay | 0.6 nM | Compound I-17 |

| Flavonoid Acetamides | Antioxidant | DPPH Radical Scavenging | 33.83 - 67.10 µM | Various |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of novel N-(2-(nonylamino)ethyl)-acetamide derivatives. These protocols are based on standard practices and published research on analogous compounds.

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory potential of N-(2-(nonylamino)ethyl)-acetamide derivatives against BChE.

Materials:

-

Butyrylcholinesterase (from equine serum)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (N-(2-(nonylamino)ethyl)-acetamide derivatives)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of test compounds and donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of varying concentrations of the test compounds.

-

Add 125 µL of phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of BChE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of butyrylthiocholine iodide and 50 µL of DTNB solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of N-(2-(nonylamino)ethyl)-acetamide derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, cervical cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (N-(2-(nonylamino)ethyl)-acetamide derivatives)

-

Cisplatin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds and cisplatin for 24 hours.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Potential Signaling Pathways and Mechanistic Insights

The biological effects of N-(2-(nonylamino)ethyl)-acetamide derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of related compounds, two potential pathways are highlighted below.

Cholinergic Signaling in Alzheimer's Disease

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. By inhibiting BChE, these derivatives could increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.

Caption: Potential mechanism of BChE inhibition for improved cognitive function.

Inflammatory Signaling via P2Y₁₄ Receptor

The P2Y₁₄ receptor is involved in inflammatory responses. Antagonism of this receptor by N-(2-(nonylamino)ethyl)-acetamide derivatives could lead to a reduction in the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role. A recent study demonstrated that a novel N-substituted acetamide derivative, I-17, acts as a potent P2Y₁₄R antagonist and inhibits the NLRP3/GSDMD signaling pathway, thereby reducing inflammatory factor release and cell pyroptosis.[2]

References

A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals

Introduction

Acetamide derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse biological activities, making them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive review of contemporary and classical methods for the synthesis of novel acetamide compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering detailed experimental protocols, comparative quantitative data, and insights into the signaling pathways modulated by these compounds. The acetamide functional group is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The ease of synthesis and the ability to introduce a variety of substituents make the acetamide scaffold a prime candidate for library synthesis and lead optimization in drug discovery programs.

Synthetic Methodologies for Novel Acetamide Compounds

The synthesis of acetamides can be broadly categorized into several key methodologies, each with its own advantages and applications. These include classical amide bond formation, multicomponent reactions, and green chemistry approaches.

Classical Amide Bond Formation using Coupling Reagents

The most common approach to forming an amide bond involves the activation of a carboxylic acid followed by its reaction with an amine. This is typically achieved using a variety of coupling reagents that facilitate the reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups.

General Reaction Scheme:

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like HATU are also highly effective.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex acetamide derivatives. The Ugi and Passerini reactions are prominent examples of MCRs used for acetamide synthesis.

-

Ugi Four-Component Reaction: This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino acetamide.[2][3] The Ugi reaction is renowned for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials.[2]

-

Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy acetamide.[4] It is one of the oldest isocyanide-based multicomponent reactions and provides a rapid entry to functionalized acetamides.[4][5]

Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For acetamide synthesis, this includes microwave-assisted synthesis and the use of greener solvents and catalysts.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[6] This technique has been successfully applied to the synthesis of various bioactive acetamide derivatives.

-

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a key principle of green chemistry. Several protocols have been developed for the synthesis of acetamides under solvent-free conditions or in aqueous media, reducing the environmental impact of the synthesis.[7]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize quantitative data from the literature on the synthesis and biological activity of various novel acetamide compounds.

Table 1: Comparison of Synthetic Methods for Acetamide Derivatives

| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| 1 | Coupling Reagent (EDC/HOBt) | Substituted phenylacetic acid, Heterocyclic amine | Heterocyclic acetamide | 60-85 | [8] |

| 2 | Ugi Four-Component Reaction | Thiophene-2-carboxaldehyde, 4-methoxybenzylamine, Acetic acid, Cyclohexyl isocyanide | N-Cyclohexyl-2-[N-(4-methoxybenzyl)acetamido]-2-(thien-2-yl)acetamide | Not specified | [9] |

| 3 | Passerini Three-Component Reaction | Carboxylic acid, Aldehyde, Isocyanide | α-Acyloxyamide | Excellent yields | [10] |

| 4 | Microwave-Assisted Synthesis | Bis-chalcone, Cyanothioacetamide | Pyridine derivative | 74 | |

| 5 | Green Synthesis (CaCl2 catalyst, solvent-free) | Aniline, Acetic anhydride | Acetanilide | 97 | [7] |

| 6 | Flavonoid Acetamide Synthesis | Flavonoid hydroxyl groups | Flavonoid acetamide moieties | 80-82 | [11] |

Table 2: Anticancer Activity of Novel Acetamide Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b (3-Cl) | MCF7 (Breast) | Not specified (best caspase activation) | [12] |

| 4c (4-Cl) | MCF7 (Breast) | Not specified (best caspase activation) | [12] |

| 3e | HepG2 (Liver), MCF-7 (Breast) | More potent than doxorubicin | [13] |

| 4c, 4e | HL-60, A549, T-47D, LoVo | Highest activity among tested | [13] |

Table 3: Antimicrobial Activity of Novel Acetamide Derivatives (MIC Values)

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2b, 2c, 2i | Gram-positive & Gram-negative strains | Comparable to levofloxacin | [9] |

| 22, 24 | S. pyogenes, E. coli, P. mirabilis | >6.25 | [14] |

| 47, 48 | Gram-positive bacteria | Good activity | [6] |

| 49, 50 | Fungi | Good activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of novel acetamide compounds.

Protocol 1: Synthesis of Heterocyclic Acetamides using a Coupling Reagent

This protocol is adapted from the synthesis of novel heterocyclic acetamide derivatives with potential analgesic and anti-inflammatory activities.[8]

Materials:

-

Substituted phenylacetic acid (1 mmol)

-

Appropriate heterocyclic amine (1 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 mmol)

-

1-Hydroxybenzotriazole (HOBt) (1.2 mmol)

-

Triethylamine (2 mmol)

-

Dry Dichloromethane (DCM) (20 mL)

Procedure:

-

Dissolve the substituted phenylacetic acid (1 mmol) and the heterocyclic amine (1 mmol) in dry DCM (10 mL) in a round-bottom flask.

-

Add HOBt (1.2 mmol) and triethylamine (2 mmol) to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 mmol) portion-wise to the reaction mixture over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1N HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired acetamide derivative.

Protocol 2: Ugi Four-Component Synthesis of a Peptidomimetic

This protocol describes a general procedure for the Ugi reaction to synthesize α-acylamino acetamides.[9]

Materials:

-

Aldehyde or Ketone (1 mmol)

-

Amine (1.1 mmol)

-

Carboxylic acid (1 mmol)

-

Isocyanide (1 mmol)

-

Methanol (5 mL)

Procedure:

-

In a round-bottomed flask, dissolve the aldehyde/ketone (1 mmol) and the amine (1.1 mmol) in methanol (2 mL) and stir at room temperature for 1 hour to form the imine.

-

To this solution, add the carboxylic acid (1 mmol) and stir for an additional 15 minutes.

-

Add the isocyanide (1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of Heterocyclic Acetamides

This protocol is a general method for the rapid synthesis of acetamides under microwave irradiation.

Materials:

-

Bis-chalcone (10 mmol)

-

Cyanothioacetamide (20 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (30 mL)

Procedure:

-

In a microwave-safe reaction vessel, combine the bis-chalcone (10 mmol), cyanothioacetamide (20 mmol), and a few drops of piperidine in ethanol (30 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.

Signaling Pathways and Experimental Workflows

The biological activity of novel acetamide compounds is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caspase Activation Pathway in Apoptosis

Several acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.[12] The caspase cascade is a central component of the apoptotic machinery, responsible for the execution of programmed cell death.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of certain acetamide derivatives are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel acetamide compounds and their subsequent biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. hepatochem.com [hepatochem.com]

- 15. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted Mechanism of Action for Acetamide, N-(2-(nonylamino)ethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a predicted mechanism of action for Acetamide, N-(2-(nonylamino)ethyl)-. As of the date of this document, there is no direct experimental data available for this specific compound in the public domain. The predictions herein are based on a comprehensive analysis of its structural features and the known pharmacology of structurally related molecules, particularly fatty acid amides and N-acylethanolamines.

Introduction and Structural Analysis

Acetamide, N-(2-(nonylamino)ethyl)- is a synthetic amide possessing structural motifs that suggest potential interactions with key biological signaling pathways, particularly the endocannabinoid system. Its structure can be deconstructed into three key components:

-

Nonyl Group: A nine-carbon saturated alkyl chain. This hydrophobic tail is a critical feature in many endogenous lipid signaling molecules, such as the fatty acid amides. The chain length is a key determinant for binding affinity and selectivity at various receptors.

-

Ethylenediamine Linker: A two-carbon chain with two nitrogen atoms. This linker connects the hydrophobic nonyl tail to the polar head group.

-

N-acetyl Group: A terminal acetyl moiety. This group provides a polar head and potential for hydrogen bonding.

The overall structure bears resemblance to N-acylethanolamines (NAEs), a class of endogenous lipid mediators that includes the endocannabinoid anandamide. However, the presence of a secondary amine in the linker and an N-acetyl group instead of a primary ethanolamine hydroxyl group are notable differences that will influence its pharmacological profile.

Predicted Mechanism of Action

Based on its structural similarity to fatty acid amides, the most probable primary mechanism of action for Acetamide, N-(2-(nonylamino)ethyl)- is the inhibition of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is the primary catabolic enzyme for a range of fatty acid amides, including the endocannabinoid anandamide (AEA) and the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors, such as the cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[1][2]

The nonyl group of Acetamide, N-(2-(nonylamino)ethyl)- is predicted to anchor the molecule within the hydrophobic acyl chain-binding pocket of FAAH.[2] The acetamide headgroup can then interact with the catalytic serine residues (Ser241, Ser217) and the catalytic lysine (Lys142) in the active site of FAAH, potentially leading to reversible or irreversible inhibition of the enzyme's hydrolytic activity.[3]

Secondary to FAAH inhibition, the compound itself may exhibit weak direct modulatory activity at cannabinoid receptors or other related targets, although this is considered less likely to be its primary mode of action given the structural deviations from classical cannabinoid ligands.

Predicted Signaling Pathway

The predicted primary action of Acetamide, N-(2-(nonylamino)ethyl)- as a FAAH inhibitor would lead to the potentiation of endogenous cannabinoid signaling. The following diagram illustrates the predicted signaling cascade resulting from FAAH inhibition.

Hypothetical Experimental Protocols

To validate the predicted mechanism of action, a systematic experimental workflow is proposed.

Primary Target Engagement: FAAH Inhibition Assay

Objective: To determine if Acetamide, N-(2-(nonylamino)ethyl)- directly inhibits FAAH activity.

Methodology:

-

Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293) and purified.

-

Substrate: A fluorogenic or chromogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

Assay Buffer: Tris-HCl buffer (pH 9.0) containing a suitable detergent (e.g., Triton X-100).

-

Procedure: a. Prepare a serial dilution of Acetamide, N-(2-(nonylamino)ethyl)- in DMSO. b. In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme. c. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve. A known FAAH inhibitor (e.g., URB597) should be used as a positive control.

Secondary Target Screening: Receptor Binding Assays

Objective: To assess the direct binding affinity of Acetamide, N-(2-(nonylamino)ethyl)- for cannabinoid receptors and PPARα.

Methodology:

-

Receptor Source: Cell membranes prepared from cells overexpressing human CB1, CB2, or PPARα.

-

Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]CP55,940 for CB1/CB2, [³H]GW7647 for PPARα).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, incubate the cell membranes, the radioligand, and the test compound dilutions. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Cellular Assays

4.3.1 cAMP Accumulation Assay (for CB1/CB2 Receptor Activation)

Objective: To determine if the compound modulates Gαi-coupled receptor signaling in cells expressing CB1 or CB2 receptors.

Methodology:

-

Cell Line: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Procedure: a. Pre-treat cells with the test compound for a specified duration. b. Stimulate the cells with forskolin to induce cAMP production. c. Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: A CB1/CB2 agonist (e.g., WIN55,212-2) should inhibit forskolin-stimulated cAMP accumulation. An antagonist will block this effect. The EC50 or IC50 of the test compound can be determined.

4.3.2 PPARα Reporter Gene Assay

Objective: To measure the activation of PPARα-mediated gene transcription.

Methodology:

-

Cell Line: A suitable cell line (e.g., HeLa or HepG2) co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Procedure: a. Treat the transfected cells with serial dilutions of the test compound. b. After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

Data Analysis: Determine the EC50 for the induction of luciferase expression. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

Cellular Viability and Toxicity Assay

Objective: To assess the potential cytotoxicity of the compound.

Methodology:

-

Cell Line: A relevant cell line, such as neuronal cells or hepatocytes.

-

Procedure: a. Culture cells in the presence of increasing concentrations of Acetamide, N-(2-(nonylamino)ethyl)- for 24-48 hours. b. Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC50).

Predicted Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that could be obtained from the proposed experimental workflow to support the predicted mechanism of action.

| Assay | Predicted Target/Effect | Predicted Value (Hypothetical) | Rationale |

| FAAH Inhibition Assay | FAAH Enzyme | IC50: 50 - 500 nM | The structure is analogous to known FAAH inhibitors. The nonyl chain should provide good affinity for the hydrophobic binding pocket. |

| CB1 Receptor Binding Assay | CB1 Receptor | Ki > 10 µM | The N-acetyl headgroup and ethylenediamine linker are not optimal for direct CB1 receptor agonism, suggesting weak direct binding. |

| CB2 Receptor Binding Assay | CB2 Receptor | Ki > 10 µM | Similar to CB1, the structure is not predicted to be a high-affinity direct ligand for CB2. |

| PPARα Reporter Gene Assay | PPARα | EC50 > 10 µM | While elevated endogenous PEA (due to FAAH inhibition) would activate PPARα, direct agonism by the compound itself is predicted to be weak. |

| Cellular Viability Assay | Cytotoxicity | CC50 > 50 µM | Many fatty acid amides exhibit low cytotoxicity. This would be a desirable property for a potential therapeutic agent. |

Conclusion

The structural characteristics of Acetamide, N-(2-(nonylamino)ethyl)- strongly suggest that its primary mechanism of action is likely the inhibition of Fatty Acid Amide Hydrolase (FAAH). This would lead to an elevation of endogenous cannabinoid and related lipid signaling molecules, resulting in potential analgesic, anti-inflammatory, and anxiolytic effects. The proposed experimental workflow provides a comprehensive strategy to test this hypothesis and elucidate the detailed pharmacology of this novel compound. The findings from these studies would be crucial for its further development as a potential therapeutic agent.

References

- 1. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Acetamide, N-(2-(nonylamino)ethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that profoundly influences its biopharmaceutical and technical performance. It impacts dissolution rate, bioavailability, and the feasibility of formulation development. Acetamide, N-(2-(nonylamino)ethyl)-, a substituted acetamide, possesses structural features that suggest potential biological activity; however, a lack of published data on its solubility presents a significant challenge for its further investigation.

This guide provides a comprehensive set of methodologies that can be employed to systematically determine the solubility of Acetamide, N-(2-(nonylamino)ethyl)- in a range of common laboratory solvents. Adherence to these protocols will ensure the generation of high-quality data suitable for comparative analysis and informed decision-making in a research and development setting.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for Acetamide, N-(2-(nonylamino)ethyl)- in common laboratory solvents has been identified in the public domain. Researchers are encouraged to use the experimental protocols detailed in Section 3 to generate this critical data. For data organization and comparative purposes, the following table structure is recommended for recording empirical results.

Table 1: Experimental Solubility of Acetamide, N-(2-(nonylamino)ethyl)-

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |

| e.g., Water | 25 | e.g., HPLC | |||

| e.g., Ethanol | 25 | e.g., Gravimetric | |||

| e.g., Methanol | 25 | e.g., UV-Vis | |||

| e.g., Acetone | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||

| e.g., Hexane | 25 | ||||

| e.g., 5% HCl (aq) | 25 | ||||

| e.g., 5% NaOH (aq) | 25 |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of an organic compound. These methods can be adapted for the specific analysis of Acetamide, N-(2-(nonylamino)ethyl)-.

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 25 mg of Acetamide, N-(2-(nonylamino)ethyl)- to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake the test tube for at least 30 seconds.

-

Visually inspect the mixture for the complete dissolution of the solid.

-

If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble or sparingly soluble in that solvent.[1]

-

For aqueous solutions, the pH should be tested with litmus paper to identify acidic or basic properties.[2]

This is a widely accepted method for determining equilibrium solubility.

Procedure:

-

Prepare a saturated solution by adding an excess amount of Acetamide, N-(2-(nonylamino)ethyl)- to a known volume of the solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a mechanical shaker or rotator. The agitation time should be sufficient to reach equilibrium, which may take 24-72 hours.[3]

-

After reaching equilibrium, allow the undissolved solid to settle by letting the vials stand.[3]

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Quantify the concentration of the dissolved Acetamide, N-(2-(nonylamino)ethyl)- in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

-

The solubility is then expressed in mg/mL or mol/L.

To understand the influence of pH on solubility, tests in acidic and basic solutions are crucial, especially for compounds with potential ionizable groups.

Procedure:

-

Following the qualitative or quantitative protocol, use 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) as solvents.[1][2]

-

Observe for enhanced solubility compared to water. Increased solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine), while enhanced solubility in 5% NaOH indicates an acidic functional group.[2][3]

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the systematic determination of the solubility of a novel compound like Acetamide, N-(2-(nonylamino)ethyl)-.

Caption: Experimental workflow for determining the solubility of a novel compound.

Conclusion

While direct solubility data for Acetamide, N-(2-(nonylamino)ethyl)- is not currently available in the public domain, this technical guide provides researchers with the necessary experimental framework to independently and accurately determine this crucial parameter. The provided protocols for qualitative and quantitative solubility assessment, along with the suggested structure for data presentation, will facilitate systematic investigation and support the ongoing research and development of this compound. The generation and dissemination of such data are highly encouraged to enrich the collective scientific knowledge base.

References

An In-depth Technical Guide to Acetamide, N-(2-(nonylamino)ethyl)-: Safety, Handling, and MSDS Information

Notice to the Reader: The information requested for "Acetamide, N-(2-(nonylamino)ethyl)-" with the provided CAS number 2033-24-1 could not be retrieved. The specified CAS number corresponds to the chemical 2,2-Dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's acid . Furthermore, a diligent search for safety, handling, and toxicological data for "Acetamide, N-(2-(nonylamino)ethyl)-" did not yield any specific results, as a correct CAS number for this compound could not be identified in the public domain.

This guide will proceed by presenting the safety, handling, and MSDS information for related and more common acetamide compounds to provide a general understanding of the potential hazards and handling precautions associated with this class of chemicals. The presented data does not pertain to "Acetamide, N-(2-(nonylamino)ethyl)-" and should be used as a general reference for laboratory safety when handling similar chemical structures.

General Safety and Handling of Acetamides

Acetamides are a class of organic compounds that are derivatives of acetic acid. While the specific hazards of "Acetamide, N-(2-(nonylamino)ethyl)-" are unknown, related acetamides exhibit a range of toxicological profiles. For instance, Acetamide (CAS 60-35-5) is suspected of causing cancer[1][2]. Other substituted acetamides may cause skin and eye irritation[3]. Therefore, it is prudent to handle any novel or uncharacterized acetamide with a high degree of caution.

Hazard Identification and Classification

Due to the lack of specific data, a definitive hazard classification for "Acetamide, N-(2-(nonylamino)ethyl)-" is not possible. However, based on structurally similar compounds, the following potential hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Carcinogenicity: Some acetamides are suspected carcinogens.

-

Reproductive Toxicity: Some related compounds have shown reproductive toxicity.

Physical and Chemical Properties

The physical and chemical properties of "Acetamide, N-(2-(nonylamino)ethyl)-" are not documented. For comparison, the properties of a related compound, N-Ethylacetamide (CAS 625-50-3), are provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [4][5] |

| Molecular Weight | 87.12 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 206 - 208 °C | [4] |

| Melting Point | -32 °C | [4] |

| Flash Point | 106 °C | [4] |

| Specific Gravity | 0.924 g/cm³ | [4] |

| Solubility in Water | No information available | [4] |

Handling and Storage

Given the unknown nature of "Acetamide, N-(2-(nonylamino)ethyl)-", the following stringent handling and storage procedures are recommended:

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures

In case of exposure, follow these general first-aid procedures and seek immediate medical attention:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols

As no experimental data for "Acetamide, N-(2-(nonylamino)ethyl)-" was found, this section provides a general workflow for the initial safety assessment of a novel chemical compound.

General Workflow for Preliminary Safety Assessment of a Novel Chemical

Caption: A generalized workflow for the initial safety evaluation of a new chemical entity.

Signaling Pathways

Without experimental data, it is impossible to delineate any signaling pathways affected by "Acetamide, N-(2-(nonylamino)ethyl)-". Toxicological effects of chemicals are often mediated through various pathways, including oxidative stress, apoptosis, and inflammatory signaling. A logical diagram illustrating the general process of chemical-induced toxicity is provided below.

Caption: A simplified diagram illustrating the general progression from chemical exposure to an adverse outcome.

References

A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of N-ethylacetamide.

Table 1: ¹H NMR Data for N-ethylacetamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.7 | br s | 1H | NH |

| 3.26 | q | 2H | CH₂ |

| 1.98 | s | 3H | COCH₃ |

| 1.14 | t | 3H | CH₂CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Data for N-ethylacetamide

| Chemical Shift (ppm) | Assignment |

| 170.1 | C=O |

| 34.5 | CH₂ |

| 23.1 | COCH₃ |

| 14.8 | CH₂CH₃ |

Solvent: CDCl₃

Table 3: IR Absorption Data for N-ethylacetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong | N-H Stretch |

| 2970 | Medium | C-H Stretch (sp³) |

| 1650 | Strong | C=O Stretch (Amide I) |

| 1560 | Strong | N-H Bend (Amide II) |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for N-ethylacetamide

| m/z | Relative Intensity (%) | Assignment |

| 87 | 46.9 | [M]⁺ (Molecular Ion) |

| 72 | 10.5 | [M-CH₃]⁺ |

| 44 | 31.0 | [CH₃CONH₂]⁺ |

| 43 | 50.7 | [CH₃CO]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is utilized.

Sample Preparation:

-

Approximately 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is accurately weighed.[3]

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.[4]

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.[4]

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[6]

Sample Preparation (Liquid Film Method):

-

A small drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to create a thin liquid film.

-

The assembled plates are mounted in a sample holder.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The infrared spectrum is recorded by passing a beam of infrared light through the sample.[7] The typical range for mid-IR is 4000-400 cm⁻¹.[7]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.[8]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.[9]

Sample Preparation:

-

The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[10]

-

The solution must be free of any particulate matter; filtration may be necessary.[10]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Compound Characterization.

References

- 1. N-Ethylacetamide(625-50-3) 1H NMR spectrum [chemicalbook.com]

- 2. N-Ethylacetamide(625-50-3) MS spectrum [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. emory.edu [emory.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Potential Therapeutic Applications of Vorinostat (Suberoylanilide Hydroxamic Acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. While the initially requested compound, N-(2-(nonylamino)ethyl)-acetamide, lacks published data, Vorinostat serves as a well-characterized analogue with a similar structural motif, offering a robust dataset for therapeutic exploration. This document details Vorinostat's mechanism of action, summarizes its clinical applications, presents quantitative pharmacological data, and provides detailed protocols for key experimental assays. The information herein is intended to support researchers and drug development professionals in evaluating and potentially applying HDAC inhibitors in therapeutic contexts.

Introduction to Vorinostat

Vorinostat, marketed as Zolinza®, is a member of the hydroxamic acid class of compounds that potently inhibits histone deacetylases (HDACs).[1] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have progressive, persistent, or recurrent disease following other systemic therapies.[1][2] The therapeutic potential of Vorinostat extends beyond CTCL, with ongoing research exploring its efficacy in a variety of hematologic and solid tumors, as well as in non-oncological applications such as HIV latency reversal.[1][3]

Mechanism of Action

Vorinostat exerts its biological effects primarily through the inhibition of class I and class II histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[4]

By binding to the zinc-containing active site of HDACs, Vorinostat blocks their enzymatic activity.[1] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-activation of silenced genes, including tumor suppressor genes.[5] The non-transcriptional effects of Vorinostat include cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.[3] Vorinostat has been shown to inhibit HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) at nanomolar concentrations.[2]

Therapeutic Applications and Clinical Trials

Vorinostat is primarily indicated for the treatment of advanced cutaneous T-cell lymphoma (CTCL). Clinical trials have demonstrated its efficacy in patients who are refractory to other therapies.[6] Beyond CTCL, Vorinostat has been investigated as a monotherapy and in combination with other agents for a range of malignancies, including:

-

Glioblastoma Multiforme: Studies have explored Vorinostat in combination with radiation and temozolomide for newly diagnosed glioblastoma.[7]

-

Non-Small Cell Lung Cancer (NSCLC): Combination therapy with carboplatin and paclitaxel has shown encouraging activity.[8]

-

Hematologic Malignancies: Research is ongoing for its use in various lymphomas and leukemias.[3]

-

Solid Tumors: Phase I and II trials have assessed its role in mesothelioma, laryngeal, and thyroid tumors.[3][8]

The National Cancer Institute (NCI) lists numerous ongoing and completed clinical trials involving Vorinostat for various cancers, including neuroblastoma and prostate cancer.[9]

Quantitative Pharmacological Data

In Vitro Potency

The inhibitory activity of Vorinostat against various HDAC enzymes and its anti-proliferative effects on different cancer cell lines have been quantified.

| Target | Assay Type | IC50 Value | Reference |

| HDAC (cell-free) | Enzymatic Assay | ~10 nM | [10] |

| HDAC1 | Enzymatic Assay | 10 nM | [11] |

| HDAC2 | Enzymatic Assay | - | - |

| HDAC3 | Enzymatic Assay | 20 nM | [11] |

| HDAC6 | Enzymatic Assay | - | - |

| HH (CTCL) cells | Cell Proliferation | 0.146 µM | [12] |

| HuT78 (CTCL) cells | Cell Proliferation | 2.062 µM | [12] |

| MCF-7 (Breast) | Cell Proliferation | 0.75 µM | [10] |

| SW-982 (Sarcoma) | Cell Viability | 8.6 µM | |

| SW-1353 (Sarcoma) | Cell Viability | 2.0 µM |

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of Vorinostat.

Pharmacokinetic Properties

The pharmacokinetic profile of Vorinostat has been characterized in clinical studies.

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~43% | Oral, fasting | [5] |

| Tmax (Time to Peak) | ~4 hours | Oral | [5] |

| Protein Binding | ~71% | Human plasma | [1] |

| Elimination Half-life | ~2 hours | Oral | [1] |

| Metabolism | Glucuronidation, hydrolysis, β-oxidation | - | [2] |

| Excretion | Primarily metabolic | - | [5] |

Table 2: Pharmacokinetic Parameters of Vorinostat in Humans.

Key Signaling Pathways Modulated by Vorinostat

Vorinostat influences multiple signaling pathways that are critical for cancer cell survival and proliferation.

-

T-Cell Receptor (TCR) Signaling: In CTCL cells, Vorinostat has been shown to inhibit the phosphorylation of key kinases in the TCR signaling pathway, such as ZAP70 and its downstream target AKT.

-

MAPK and JAK-STAT Pathways: Functional analyses suggest that Vorinostat modifies the signaling of the MAPK and JAK-STAT pathways.

-

mTOR Signaling: Vorinostat can dampen the mTOR signaling pathway, which is often hyperactivated in cancer. This is evidenced by reduced phosphorylation of mTOR and its downstream targets like S6 ribosomal protein and 4E-BP1.

-

IGF Signaling: Vorinostat interacts with the insulin-like growth factor (IGF) signaling pathway, which is implicated in endometrial cancer. It can up-regulate the expression of PTEN and p21, and down-regulate cyclin D1.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of Vorinostat are provided below.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring HDAC activity.

Materials:

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Vorinostat stock solution (in DMSO)

-

Recombinant HDAC enzyme or nuclear extract

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

Stop solution (e.g., Trichostatin A)

-

384-well black microplate

-

Fluorescence microplate reader (Ex/Em: 355/460 nm)

Procedure:

-

Prepare serial dilutions of Vorinostat in Assay Buffer.

-

In a 384-well plate, add the diluted Vorinostat or vehicle control (DMSO in Assay Buffer).

-

Add the HDAC enzyme or nuclear extract to each well.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding the Stop solution.

-

Add the Developer solution to each well and incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each Vorinostat concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Vorinostat stock solution (in DMSO)

-

MTS reagent (containing PES)

-

96-well clear-bottom microplates

-

Spectrophotometer (absorbance at 490 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Vorinostat in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Vorinostat or vehicle control (final DMSO concentration should be ≤0.1%).

-

Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add 20 µL of MTS reagent to each well.[2]

-

Incubate the plate for 1-4 hours at 37°C.[2]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone acetylation levels following Vorinostat treatment.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-total Histone H3 or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the cell pellets and quantify the protein concentration.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and untreated cells (in suspension)

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (containing CaCl2)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the treatment plates.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the cells.[8]

-

Gently vortex and incubate at room temperature for 15 minutes in the dark.[8]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

-

Analyze the samples on a flow cytometer as soon as possible.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Vorinostat is a pioneering epigenetic drug with a well-defined mechanism of action and proven clinical utility in CTCL. Its ability to modulate gene expression and impact multiple cancer-related signaling pathways underscores its broad therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the applications of Vorinostat and other HDAC inhibitors in oncology and beyond. Continued research into combination therapies and novel indications will be crucial in fully realizing the therapeutic promise of this class of compounds.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. kumc.edu [kumc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. epigentek.com [epigentek.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Navigating the Acquisition of Acetamide, N-(2-(nonylamino)ethyl)- for Research: A Technical Guide

Initial investigations have revealed that Acetamide, N-(2-(nonylamino)ethyl)- is not listed as a stock product by major chemical suppliers. This necessitates a custom synthesis approach, where a specialized company is contracted to produce the molecule on demand. This guide outlines the process of engaging with custom synthesis providers and the information required to obtain a quote and successfully procure the compound for research purposes.

Locating and Engaging Custom Synthesis Providers

The first step in acquiring Acetamide, N-(2-(nonylamino)ethyl)- is to identify and contact companies that specialize in custom organic synthesis. These companies, often referred to as Contract Research Organizations (CROs) or Contract Manufacturing Organizations (CMOs), have the expertise and infrastructure to synthesize novel or rare molecules.[1]

A variety of companies offer these services, ranging from small, specialized labs to large, multinational corporations.[2][3][4][5][6][7][8][9][10][11][12] The selection of a provider may depend on factors such as the required quantity of the compound, desired purity, turnaround time, and cost.

Below is a table summarizing a selection of companies that offer custom chemical synthesis services suitable for producing research-scale quantities of novel organic compounds.

| Company | Key Services Offered | Scale | Noteworthy Features |

| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, chemical building blocks, and compound libraries.[2] | Milligram to kilogram | Offers literature searches and expertise in medicinal and computational chemistry.[2] |

| Pharma Inventor Inc. | Custom organic synthesis, asymmetric synthesis, bioconjugate chemistry, and synthesis of reference standards and metabolites.[3] | Milligram to 100g | Expertise in troubleshooting synthetic pathways and assessing patentability.[3] |

| BOC Sciences | Custom chemical synthesis and manufacturing for various industries, including building block and radiolabeled chemical synthesis.[4] | Milligram to kilogram | Provides a broad range of enzymes for use in the pharmaceutical industry.[4] |

| ChiroBlock | Custom synthesis of commercially unavailable compounds, optimization of synthetic routes, and supply of exclusive chemicals.[5] | Not specified | Offers both "Fee for Results" and "Fee for Service" project options.[13] |

| Tocris Bioscience (R&D Systems) | Synthesis of complex organic molecules, including APIs, amino acids, peptides, and specialty fine chemicals.[12] | Milligram to kilogram | Strong in-house chemistry team with over 3,500 products synthesized in-house. |

| Enamine | Custom synthesis of a wide variety of organic compounds.[11] | Milligram to kilogram | Specializes in multistep organic synthesis, asymmetric synthesis, and metal-mediated reactions.[11] |

| Thermo Fisher Scientific | Custom synthesis of complex organic building blocks, optimization of synthesis, and development of scalable routes.[10] | Gram to multi-kilogram | Extensive database of production methods for over 8,000 compounds.[10] |

| Biosynth | Specializes in complex and challenging custom synthesis, with a focus on carbohydrate and nucleoside chemistry.[8] | Not specified | Over 55 years of experience in producing custom molecules for novel products.[8] |

| TCI AMERICA | Custom synthesis of specialty organic chemicals, pharmaceutical products, and functional materials.[9] | Not specified | Capable of total synthesis projects up to 20 steps from the original starting material.[9] |

The Custom Synthesis Process: From Inquiry to Delivery

Engaging a custom synthesis provider follows a structured process. Understanding this workflow is crucial for efficient and successful procurement of Acetamide, N-(2-(nonylamino)ethyl)-.

Initial Inquiry and Quotation Request

The first point of contact with a custom synthesis company is typically a request for a quotation. To provide an accurate quote, the company will require specific information about the target molecule.[1][13][14][15][16]

Information to Provide for a Custom Synthesis Quote:

-

Compound Identification:

-

Chemical Name: Acetamide, N-(2-(nonylamino)ethyl)-

-

Chemical Structure

-

CAS Number (if available, though none is readily found for this specific compound)

-

-

Required Quantity: Specify the amount needed in milligrams or grams.

-

Desired Purity: Indicate the required purity level (e.g., >95%, >98% by HPLC).

-

Analytical Data Requirements: Specify the analytical data you need for characterization and quality control (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

-

Intended Application: Briefly describe the research application, as this can sometimes influence the required specifications.

-

Known Synthesis Routes: If you are aware of any published or in-house synthetic routes, providing this information can be advantageous.[14]

The following diagram illustrates the typical workflow for a custom synthesis project.

Experimental Protocols and Data Presentation

As Acetamide, N-(2-(nonylamino)ethyl)- is not a commercially available stock item, there are no readily available, standardized experimental protocols or datasets from suppliers. The experimental protocols will be dependent on the specific research application for which the compound is being synthesized.

Upon successful synthesis, the custom synthesis provider will supply a Certificate of Analysis (CofA). This document will contain the key quantitative data for the synthesized batch of Acetamide, N-(2-(nonylamino)ethyl)-. The expected data is summarized in the table below.

Expected Data in Certificate of Analysis:

| Parameter | Expected Information |

| Compound Name | Acetamide, N-(2-(nonylamino)ethyl)- |

| CAS Number | To be assigned upon synthesis and registration |

| Molecular Formula | C₁₃H₂₈N₂O |

| Molecular Weight | 228.38 g/mol (calculated) |

| Appearance | Solid or oil (to be determined) |

| Purity | As determined by HPLC or GC (e.g., >95%) |

| Identity Confirmation | Spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the structure |

| Solubility | To be determined experimentally |

| Storage Conditions | Recommended storage temperature and conditions |

Conclusion

For researchers requiring Acetamide, N-(2-(nonylamino)ethyl)-, the path to acquisition lies in custom synthesis. By identifying a suitable custom synthesis provider and furnishing them with the necessary information, researchers can have this specific molecule produced to their required specifications. The process involves a collaborative effort between the researcher and the synthesis company, culminating in the delivery of the target compound along with a comprehensive data package to ensure its quality and identity for use in research and development.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Custom Synthesis [otavachemicals.com]

- 3. pharmainventor.com [pharmainventor.com]

- 4. biocompare.com [biocompare.com]

- 5. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 6. Organic Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 7. Natland International - Custom Synthesis and Organic Synthesis Service [natland.com]